

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Verducatib

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## Compound of Interest

Compound Name: Verducatib

Cat. No.: B15579060

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## Introduction

**Verducatib** (BI 1291583) is an investigational, potent, and highly selective inhibitor of dipeptidyl peptidase 1 (DPP1), also known as cathepsin C (CatC).<sup>[1][2][3]</sup> DPP1 is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), during neutrophil maturation in the bone marrow.<sup>[4][5]</sup> In chronic inflammatory lung diseases like bronchiectasis, an excess of active NSPs in the airways contributes to a vicious cycle of inflammation, tissue damage, and impaired mucus clearance.<sup>[2][5]</sup> By inhibiting DPP1, **Verducatib** reduces the activation of these NSPs, offering a novel therapeutic approach to mitigate neutrophilic inflammation and its pathological consequences.<sup>[1][2]</sup>

These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Verducatib**, along with detailed protocols for key in vitro and in vivo assays relevant to its evaluation.

## Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key PK and PD parameters of **Verducatib** from preclinical and clinical studies.

**Table 1: In Vitro and Preclinical Pharmacodynamic Profile of Verducatib**

| Parameter   | Species/System                  | Value               | Reference   |
|---|---------------------------------|---------------------|---|
| IC50 for Cathepsin C (DPP1) Inhibition                  | Human recombinant               | 0.9 nM              | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Rat recombinant   | 1.2 nM                          | <a href="#">[5]</a> |   |
| Mouse recombinant                                       | 0.6 nM                          | <a href="#">[5]</a> |   |
| IC50 for Neutrophil Elastase (NE) Production Inhibition | Human U937 cell line            | 0.7 nM              | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Selectivity for Cathepsin C                             | vs. Cathepsins B, F, H, K, L, S | >6000-fold          | <a href="#">[1]</a>   |
| In Vivo Efficacy (ED50 for NE inhibition)               | Mouse (LPS challenge model)     | 0.03 mg/kg          | <a href="#">[1]</a>   |
| In Vivo Efficacy (ED99 for NE inhibition)               | Mouse (LPS challenge model)     | 0.3 mg/kg           | <a href="#">[1]</a>   |
| Tissue Distribution (Bone Marrow:Plasma Ratio)          | Mouse                           | >100x               | <a href="#">[8]</a> <a href="#">[9]</a>                     |

**Table 2: Summary of Phase I Pharmacokinetic Parameters of Verducatib in Healthy Volunteers**

| Dose                  | Population     | C <sub>max</sub> (nmol/L) | t <sub>max</sub> (h) | AUC (nmol·h/L)           | t <sub>1/2</sub> (h) | Reference |
|-----------------------|----------------|---------------------------|----------------------|--------------------------|----------------------|-----------|
| Single Rising Doses   |                |                           |                      |                          |                      |           |
| 1 mg                  | Japanese Males | 0.369                     | 2.0                  | 2.01                     | 11.2                 | [10]      |
| 2.5 mg                | Japanese Males | 1.15                      | 2.0                  | 7.91                     | 13.9                 | [10]      |
| 5 mg                  | Japanese Males | 3.25                      | 2.0                  | 25.4                     | 14.9                 | [10]      |
| Multiple Rising Doses |                |                           |                      |                          |                      |           |
| 1 mg (once daily)     | Japanese Males | 0.583                     | 2.0                  | 5.34 (AUC <sub>τ</sub> ) | 16.5                 | [10]      |
| 2.5 mg (once daily)   | Japanese Males | 2.13                      | 2.0                  | 23.3 (AUC <sub>τ</sub> ) | 19.3                 | [10]      |

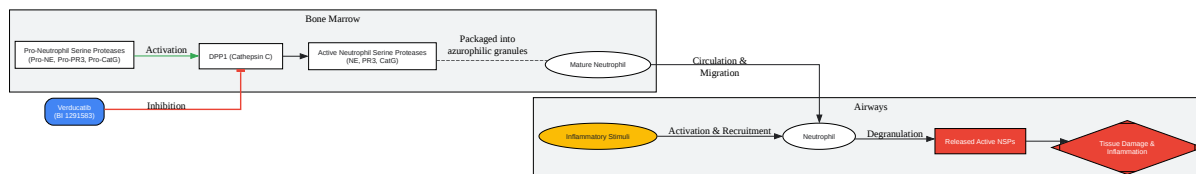
Note: Pharmacokinetics of **Verducaticib** have been described as supra-proportional over the assessed dose ranges.[1][11] Co-administration with the strong CYP3A4 inhibitor itraconazole increased **Verducaticib** exposure approximately twofold.[1][11]

### Table 3: Phase I Pharmacodynamic Effects of Verducaticib in Healthy Volunteers

| Dose | Parameter                               | Maximum Inhibition | Reference |
|------|---|--------------------|-----------|
| 5 mg | Blood DPP1 (CatC) Activity              | 99%                | [4]       |
| 5 mg | Blood Neutrophil Elastase (NE) Activity | up to 86%          | [4]       |
| 5 mg | Blood Proteinase 3 (PR3) Levels         | up to 86%          | [4]       |

## Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action of **Verducatib**.



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Caption: Mechanism of action of **Verducatib** in inhibiting neutrophil serine protease activation.

## Experimental Protocols

The following protocols are provided as a guide for the preclinical and clinical evaluation of **Verducatib** and other DPP1 inhibitors.

## Protocol 1: In Vitro DPP1/Cathepsin C Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro potency (IC<sub>50</sub>) of **Verducatib** against recombinant human DPP1.

Materials:

- Recombinant human Cathepsin C (DPP1)
- DPP1 Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5)
- DPP1 fluorogenic substrate (e.g., Gly-Arg-AMC)
- **Verducatib** (or test compound)
- Dimethyl sulfoxide (DMSO)
- Black 96-well microplate
- Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 460-500 nm)

Procedure:

- **Compound Preparation:** Prepare a 10 mM stock solution of **Verducatib** in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute these solutions in DPP1 Assay Buffer to achieve the desired final assay concentrations.
- **Enzyme Preparation:** Dilute the recombinant human DPP1 stock solution in cold DPP1 Assay Buffer to the desired working concentration.
- **Assay Reaction:** a. Add 50 µL of DPP1 Assay Buffer to all wells. b. Add 2 µL of the diluted **Verducatib** solutions or DMSO (for vehicle control) to the respective wells. c. To initiate the

reaction, add 25  $\mu$ L of the diluted DPP1 enzyme solution to all wells except the blank (add 25  $\mu$ L of assay buffer instead). d. Mix gently and incubate for 15 minutes at 37°C.

- Substrate Addition: Add 25  $\mu$ L of the DPP1 fluorogenic substrate solution to all wells.
- Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 30-60 minutes at 37°C.
- Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data to the vehicle control (100% activity) and blank (0% activity). c. Plot the percent inhibition versus the logarithm of **Verducatib** concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.<sup>[5]</sup>

## Protocol 2: Cellular Neutrophil Elastase (NE) Activity Assay

This protocol measures the inhibitory effect of **Verducatib** on the production of active NE in a human neutrophil progenitor cell line (e.g., U937).<sup>[5][8]</sup>

Materials:

- U937 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Verducatib** (or test compound)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- NE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Bradford reagent or BCA protein assay kit
- Black 96-well microplate
- Fluorescence microplate reader

#### Procedure:

- **Cell Culture and Treatment:** a. Culture U937 cells according to standard protocols. b. Seed cells in a 24-well plate at an appropriate density. c. Treat the cells with various concentrations of **Verducaticib** or vehicle (DMSO) for 48-72 hours to allow for neutrophil maturation and NSP processing.
- **Cell Lysis:** a. Harvest the cells and wash with PBS. b. Lyse the cells using a suitable cell lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- **Protein Quantification:** Determine the total protein concentration in each cell lysate using a Bradford or BCA assay.
- **NE Activity Measurement:** a. In a 96-well plate, add a standardized amount of protein from each cell lysate. b. Adjust the volume with NE assay buffer. c. Add the NE fluorogenic substrate to all wells. d. Measure fluorescence kinetically at 37°C.
- **Data Analysis:** a. Calculate the rate of reaction and normalize it to the total protein concentration for each sample. b. Express the NE activity as a percentage of the vehicle-treated control. c. Plot the percent activity versus the logarithm of **Verducaticib** concentration to determine the IC50 value.[\[8\]](#)

## Protocol 3: Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of **Verducaticib** in a rodent model (e.g., mouse or rat).

#### Materials:

- **Verducaticib** formulation for oral administration
- Sprague-Dawley rats or C57BL/6 mice
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge

- LC-MS/MS system

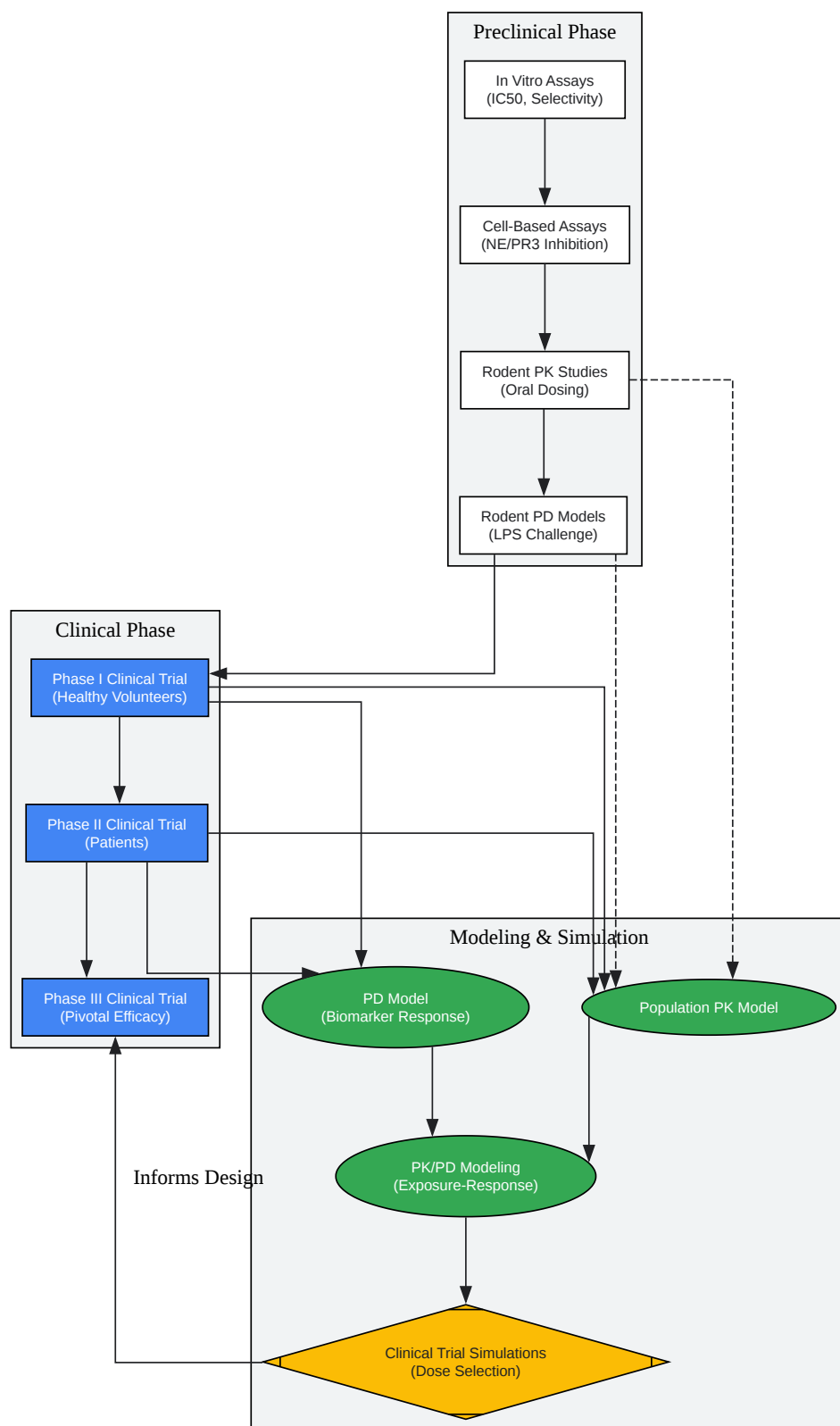
#### Procedure:

- Animal Dosing: a. Acclimatize animals for at least one week before the study. b. Fast animals overnight prior to dosing. c. Administer a single oral dose of **Verducaticib** via gavage.
- Sample Collection: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Process blood samples by centrifugation to obtain plasma.
- Bioanalysis: a. Extract **Verducaticib** from plasma samples using protein precipitation or liquid-liquid extraction. b. Quantify the concentration of **Verducaticib** in each sample using a validated LC-MS/MS method.
- Data Analysis: a. Plot the mean plasma concentration of **Verducaticib** versus time. b. Perform non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate key PK parameters ( $C_{max}$ ,  $t_{max}$ , AUC,  $t_{1/2}$ , etc.).

## Experimental Workflow and Modeling Diagrams

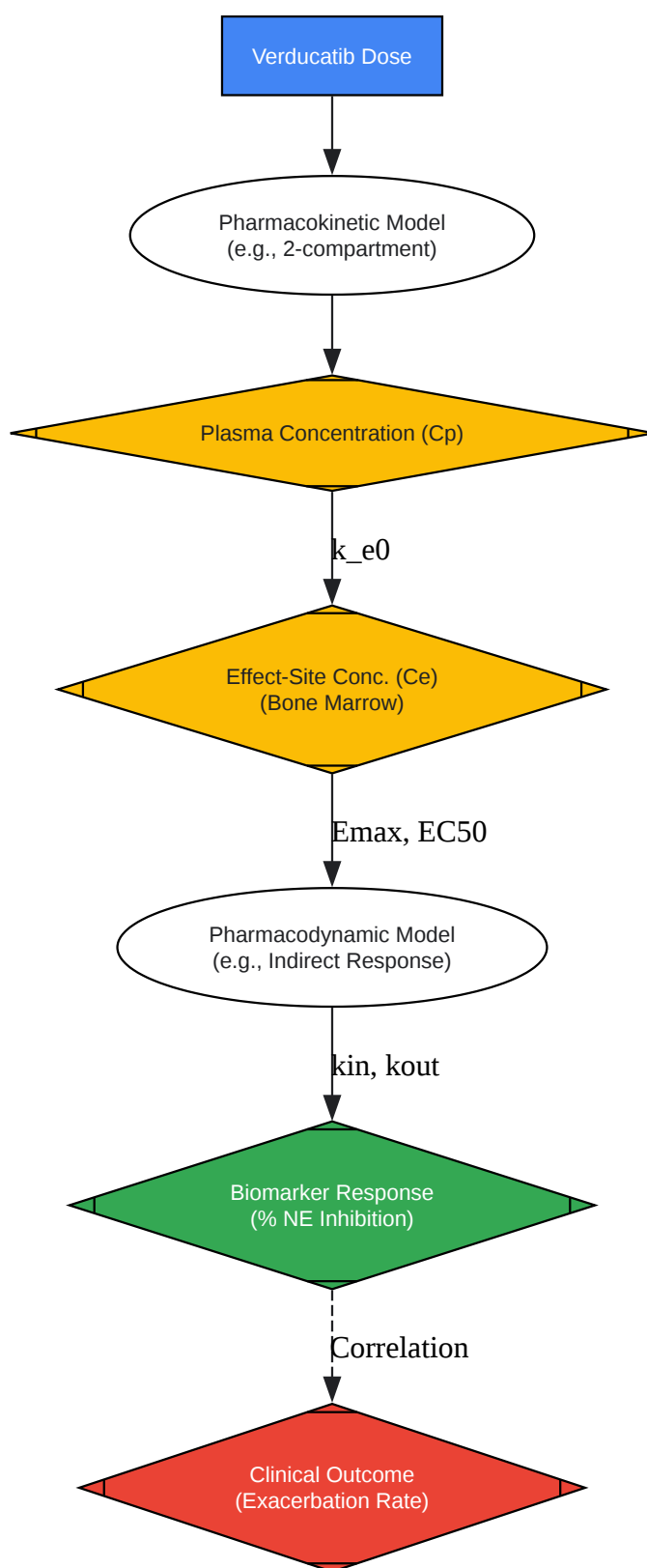
The following diagrams illustrate typical workflows for PK/PD studies of **Verducaticib**.





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Caption: Integrated workflow for the PK/PD evaluation of **Verducatib**.



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Caption: Logical framework for a PK/PD model of **Verducatib**.

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